![molecular formula C9H9BrO3 B2647522 5-Bromo-2-methoxy-3-methylbenzoic acid CAS No. 159121-84-3](/img/structure/B2647522.png)
5-Bromo-2-methoxy-3-methylbenzoic acid
Overview
Description
5-Bromo-2-methoxy-3-methylbenzoic acid is a chemical compound . It is a disubstituted benzoic acid used in the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of similar compounds like 3-Bromo-2-methylbenzoic acid has been analyzed . The structure can be represented by the SMILES stringCc1c(Br)cccc1C(O)=O
. Chemical Reactions Analysis
This compound can be used in the syntheses of various compounds. For example, it can be used in the synthesis of urolithin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-2-methylbenzoic acid is a solid with a melting point of 152-156 °C (lit.) .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-methoxy-3-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGJVQRRBRCFSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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